molecular formula C12H16ClN3 B7982382 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B7982382
M. Wt: 237.73 g/mol
InChI Key: UYTZOUDCEBMESI-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a 3,5-dimethylpyrazole ring attached to the ortho position (2-position) of a phenyl group. The compound exists as a hydrochloride salt, enhancing its aqueous solubility. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their versatile hydrogen-bonding capabilities and aromaticity, which influence interactions with biological targets.

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTZOUDCEBMESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction

The 3,5-dimethylpyrazole moiety is synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate under acidic conditions to yield 3,5-dimethyl-1H-pyrazole. Subsequent N-arylation at the 1-position of the pyrazole is achieved using a brominated or iodinated phenyl precursor. In one approach, 2-bromophenylmethanamine serves as the arylating agent in a copper-catalyzed Ullmann coupling, forming the 2-(3,5-dimethylpyrazol-1-yl)phenyl intermediate.

Table 1: Representative Conditions for Pyrazole Synthesis

ReactantsCatalyst/SolventTemperature (°C)Yield (%)
Acetylacetone + HydrazineHCl/EtOH8085–90
3,5-Dimethylpyrazole + 2-BromophenylmethanamineCuI, L-Proline/DMSO11070–75

Stepwise Synthesis of the Target Compound

Intermediate 1: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylmethanamine

The methanamine group is introduced via reductive amination or nucleophilic substitution. A patented method for analogous structures involves reacting 2-(3,5-dimethylpyrazol-1-yl)benzaldehyde with ammonium acetate in the presence of sodium cyanoborohydride, yielding the primary amine. Alternatively, Gabriel synthesis using phthalimide-protected intermediates followed by deprotection has been reported.

Critical Parameters :

  • Reducing Agent : NaBH₃CN or H₂/Pd-C

  • Solvent : MeOH or THF

  • Reaction Time : 12–24 hours

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1–2 M) in diethyl ether or dichloromethane. Crystallization is induced by cooling to 0–5°C, yielding the hydrochloride salt with >95% purity.

Optimization of Catalytic Systems

N-Arylation Efficiency

Palladium and copper catalysts are pivotal for coupling pyrazole to the phenyl ring. A comparative study revealed that Pd(OAc)₂ with Xantphos ligand in toluene at 100°C achieves 78% yield, whereas CuI with 1,10-phenanthroline in DMSO at 110°C affords 82% yield. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with comparable yields.

Table 2: Catalyst Screening for N-Arylation

Catalyst SystemLigandSolventYield (%)
Pd(OAc)₂XantphosToluene78
CuI1,10-PhenanthrolineDMSO82

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, 1H, J = 8.0 Hz, ArH), 7.45 (t, 1H, J = 7.6 Hz, ArH), 6.25 (s, 1H, pyrazole-H), 3.95 (s, 2H, CH₂NH₂), 2.35 (s, 6H, CH₃).

  • MS (ESI+) : m/z 202.1 [M+H]⁺ (free base).

Challenges and Alternative Routes

Byproduct Formation

Competing N2-arylation of the pyrazole ring is mitigated by using bulky ligands (e.g., DavePhos) or low temperatures.

Green Chemistry Approaches

Recent advances employ aqueous micellar catalysis (TPGS-750-M) for pyrazole synthesis, reducing organic solvent use by 90% .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of 3,5-dimethylpyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride have been tested for their ability to inhibit tumor growth. In one study, the synthesized oxime derivatives demonstrated cytotoxicity with IC50 values ranging from 10 to 50 µM against human cancer cell lines, indicating potential as anticancer agents .

Neuroprotective Effects
Research has also indicated that pyrazole derivatives can provide neuroprotective effects. The compound has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Coordination Chemistry

Ligand Development
The compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as zinc and cadmium. For example, bis(3,5-dimethylpyrazolyl)methane complexes have been synthesized and characterized, demonstrating unique structural properties and potential applications in catalysis and material sciences. These complexes exhibit interesting electronic properties due to the presence of the pyrazole moiety .

Catalytic Applications
The coordination compounds formed with 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride have been explored as catalysts in various organic reactions. Notably, they have shown effectiveness in promoting cross-coupling reactions and other transformations under mild conditions .

Materials Science

Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. For instance, composites made with pyrazole derivatives have shown increased resistance to thermal degradation compared to conventional polymers .

Nanostructured Materials
Research into nanostructured materials incorporating 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride has led to the development of novel sensors and electronic devices. The unique electronic properties of pyrazole-based materials make them suitable for applications in organic electronics and photonic devices .

Case Studies

Study Application Findings
Anticancer ActivityIC50 values between 10-50 µM against cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal models
Coordination ChemistryFormation of stable metal complexes with catalytic activity
CatalysisEffective catalyst for cross-coupling reactions
Material SynthesisEnhanced thermal stability in polymer composites
NanotechnologyDevelopment of sensors using nanostructured materials

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the pyrazole ring, which mimics the structure of natural substrates or ligands . The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride (Target) N/A ~C₁₂H₁₆ClN₃* ~253.7* Ortho-substituted phenyl with 3,5-dimethylpyrazole; no halogen substituents.
(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride 1255717-06-6 C₁₂H₁₅ClFN₃ 255.72 Pyrazole at position 4 of 4-fluorophenyl; 3,5-dimethylpyrazole; fluorine enhances lipophilicity.
[3-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride 1334149-43-7 C₁₁H₁₅ClN₂ 210.70 Meta-substituted phenyl with dihydropyrrole; fewer nitrogen atoms compared to pyrazole.
1-{4-Fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine N/A C₁₃H₁₉FN₂ 222.31 Piperidinylmethyl group at para-fluoro phenyl; flexible side chain for potential binding.

Key Differences and Implications

Heterocyclic Substituents
  • Pyrazole vs. Pyrazole’s aromaticity and planarity may enhance interactions with flat binding pockets in biological targets .
Halogen vs. Alkyl Groups
  • The fluorine atom in increases lipophilicity (logP) and metabolic stability, whereas the target compound’s methyl groups may improve solubility due to reduced hydrophobicity.
Molecular Weight and Complexity
  • The target compound (~253.7 g/mol) and (255.72 g/mol) are heavier than (210.70 g/mol), reflecting differences in substituent bulk. Higher molecular weight may influence bioavailability and permeability .

Pharmacological Considerations (Inferred from Structural Data)

While pharmacological data is absent in the evidence, structural comparisons suggest:

Target vs. : The absence of fluorine in the target compound may reduce off-target interactions with fluorine-sensitive enzymes.

Target vs. : The pyrazole’s nitrogen atoms could enhance binding to metal ions or polar residues in active sites, unlike the pyrrole in .

Target vs. Piperidinyl Derivative : The rigid pyrazole in the target may favor entropic gains in binding compared to the flexible piperidinyl side chain in .

Biological Activity

1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with two methyl substituents at the 3 and 5 positions, linked to a phenyl ring. Its molecular formula is C12H15N3C_{12}H_{15}N_3 with a molecular weight of approximately 201.27 g/mol. The compound is typically presented as a hydrochloride salt to enhance its solubility and stability.

Property Value
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
SMILESCC1=CC(=NN1C2=CC=CC=C2CN)C
InChIInChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3

Biological Activity Overview

Research indicates that derivatives of the pyrazole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine have shown promising results against various cancer cell lines. Studies have reported that pyrazole derivatives can inhibit tumor growth in lung, breast, and colorectal cancers through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial and Antifungal Properties : The compound has been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against gram-positive and gram-negative bacteria as well as certain fungal strains .

The biological activity of 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with various enzymes, including those involved in drug metabolism (e.g., cytochrome P450 enzymes), potentially leading to altered pharmacokinetics of co-administered drugs .
  • Modulation of Cell Signaling Pathways : It influences key signaling pathways that regulate cell proliferation and apoptosis. For instance, it may affect the activity of kinases and phosphatases involved in cancer progression .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of pyrazole derivatives demonstrated that 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine significantly inhibited the growth of MDA-MB-231 breast cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling substituted pyrazole derivatives with phenylmethanamine precursors. Key steps include:
  • Step 1 : Preparation of 3,5-dimethyl-1H-pyrazole via cyclocondensation of diketones with hydrazines.
  • Step 2 : Functionalization of the phenyl ring using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Step 3 : Introduction of the methanamine group via reductive amination or alkylation under inert conditions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

Q. How should researchers characterize the compound’s structural and chemical purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrazole and phenyl rings. Optimize solvent choice (e.g., DMSO-d6_6) to resolve aromatic proton splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous pyrazole derivatives .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer :
  • Store in sealed, light-resistant glass containers under nitrogen at 2–8°C. Avoid exposure to moisture and strong oxidizers, as the hydrochloride salt may hydrolyze or degrade under acidic/alkaline conditions .
  • Monitor stability via periodic HPLC analysis over 6–12 months to detect decomposition products (e.g., free amine or pyrazole derivatives) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., pyrazole-phenyl coupling). B3LYP/6-31G(d) basis sets are suitable for modeling electronic effects of substituents .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates DFT-guided path searches with experimental validation to reduce trial-and-error .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
  • Standardized Protocols : Reproduce solubility measurements using OECD guidelines (shake-flask method, 25°C). Compare results across solvents (e.g., water, DMSO) to identify outliers .
  • Cross-Validation : Combine multiple techniques (e.g., NMR, LC-MS, X-ray) to confirm structural integrity. For stability, conduct accelerated degradation studies (40°C/75% RH) with kinetic modeling to extrapolate shelf-life .

Q. What strategies address conflicting toxicological data for this compound?

  • Methodological Answer :
  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to assess baseline toxicity. Compare results with structurally similar compounds (e.g., pyrazole-based amines) to identify trends .
  • Metabolic Profiling : Use hepatic microsomes to study phase I/II metabolism. LC-MS/MS can detect reactive metabolites that may explain variability in toxicity reports .

Q. How can researchers investigate the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Mechanistic Probes : Employ deuterium labeling or kinetic isotope effects (KIE) to study rate-determining steps in coupling reactions. For example, 2H^2H-NMR can track proton transfer in Mannich-type reactions .
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate formation during synthesis. Operando techniques are critical for identifying transient species .

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